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Abstract

Imanixil, also known as SAR088 and HOE-402, is a potent and selective inhibitor of
Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5SP4Kp), a lipid kinase implicated in
metabolic regulation and tumorigenesis. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and biological activity of
Imanixil. Detailed experimental protocols for its synthesis and for assessing its inhibitory
activity are also presented. Imanixil serves as a valuable research tool for elucidating the
physiological and pathological roles of PISP4K[3 and as a promising starting point for the
development of novel therapeutics targeting this enzyme.

Chemical Structure and Physicochemical Properties

Imanixil is a pyrimidine-2,4-diamine derivative with the systematic IUPAC name 4-Amino-2-
(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide[1].
Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of Imanixil (SAR088)
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Chemical structure of Imanixil.
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Caption: Chemical structure of Imanixil.

A summary of the key physicochemical properties of Imanixil is provided in Table 1. While
specific experimental values for melting point, pKa, and agueous solubility are not readily
available in the public domain, the provided data is based on its known chemical characteristics
and information from chemical suppliers[1][2].

Table 1: Physicochemical Properties of Imanixil
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Property Value Reference
4-Amino-2-(4,4-dimethyl-2-
oxoimidazolidin-1-yI)-N-(3-

IUPAC Name ) R
(trifluoromethyl)phenyl)pyrimidi
ne-5-carboxamide

Synonyms SAR088, HOE-402 [1]

CAS Number 75689-93-9

Molecular Formula C17H17F3N6O2

Molecular Weight 394.36 g/mol

Elemental Analysis

C: 51.78%, H: 4.35%, F:
14.45%, N: 21.31%, O: 8.11%

Appearance Solid (predicted)

Purity >98% (commercially available)
Solubility Soluble in DMSO

Storage Dry, dark, -20°C for long term

Biological Activity and Mechanism of Action

Imanixil is a specific inhibitor of PISP4K[3, an enzyme that phosphorylates phosphatidylinositol
5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (P1(4,5)P2). Notably,
PISP4Kf is a unique kinase that can utilize both ATP and GTP as a phosphate donor, and it is
considered an intracellular GTP sensor.

In Vitro Bioactivity

While specific ICso and Ki values for Imanixil against PI5SP4K[3 are not publicly available, it has
been described as having "reasonable potency" in enzymatic and cellular assays. The
determination of such quantitative measures of inhibitory activity is crucial for its application in
research and potential therapeutic development.

Mechanism of Action and Signaling Pathway
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The primary mechanism of action of Imanixil is the inhibition of the catalytic activity of
PI5P4Kf. This enzyme plays a critical role in regulating the cellular levels of the signaling lipid
PI(5)P. By inhibiting PI5P4Kf3, Imanixil is expected to lead to an accumulation of PI(5)P and a
decrease in the synthesis of a specific pool of PI(4,5)P-.

The PI5P4Kf signaling pathway is involved in sensing cellular GTP levels and translating them
into lipid second messenger signals. This pathway is implicated in metabolic adaptation and
tumorigenesis. The inhibition of PISP4K[3 by Imanixil disrupts this signaling cascade, which
can affect downstream cellular processes.
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Caption: PI5P4Kf signaling and inhibition by Imanixil.

Pharmacokinetic Properties
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Preclinical studies have indicated that Imanixil possesses favorable pharmacokinetic
properties. It is reported to be orally available and active in vivo. Furthermore, it exhibits
intermediate cell permeability and high metabolic stability, with no significant inhibition of liver
CYP3A4 enzymes. In a study involving Zucker diabetic fatty rats, orally administered Imanixil
was shown to lower blood glucose levels over a three-week treatment period, demonstrating its
potential for systemic therapeutic applications. A comprehensive table of its ADME (Absorption,
Distribution, Metabolism, and Excretion) properties is a critical requirement for its further
development.

Table 2: Summary of Pharmacokinetic Properties of Imanixil

Parameter Observation/Data Reference

) o Orally available and in vivo
Oral Bioavailability

active
Cell Permeability Intermediate
Metabolic Stability High

No significant inhibition of liver
CYP3A4

CYP Inhibition

) ] Lowered blood glucose in
In Vivo Efficacy diabetic rats

Experimental Protocols
Synthesis of Imanixil

A detailed, step-by-step protocol for the synthesis of Imanixil (4-Amino-2-(4,4-dimethyl-2-
oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide) is not explicitly
available in the reviewed literature. However, based on the synthesis of structurally related
aminopyrimidine carboxamides and imidazolidinones, a plausible synthetic route can be
proposed. The synthesis would likely involve the formation of the pyrimidine core, followed by
the introduction of the imidazolidinone and the N-phenylcarboxamide moieties.
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Caption: Proposed synthetic workflow for Imanixil.

Representative Synthesis Protocol (Hypothetical):

o Step 1: Synthesis of a suitable 2-substituted-4-aminopyrimidine-5-carboxylic acid derivative.
This would likely start from a commercially available pyrimidine precursor, which would be
functionalized at the 2 and 5 positions.
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e Step 2: Coupling of the pyrimidine derivative with 4,4-dimethyl-2-oxoimidazolidine. This step
would form the C-N bond between the pyrimidine ring and the imidazolidinone moiety.

o Step 3: Amide coupling. The carboxylic acid group on the pyrimidine ring would be activated
and then reacted with 3-(trifluoromethyl)aniline to form the final amide bond.

 Purification: The final product, Imanixil, would be purified using standard techniques such as
column chromatography and recrystallization.

PI5SP4K3 Inhibition Assay (ADP-Glo™ Kinase Assay)

The following protocol is a representative method for determining the in vitro inhibitory activity
of Imanixil against PI5P4K[3 using the commercially available ADP-Glo™ Kinase Assay, which
measures the amount of ADP produced in the kinase reaction.

Materials:

e Recombinant human PI5P4K[3 enzyme

e PI(5)P substrate

e ATP and GTP

e Imanixil (dissolved in DMSO)

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgClz, 1 mM DTT)
e ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well white assay plates

Procedure:

o Compound Preparation: Prepare a serial dilution of Imanixil in DMSO. Further dilute in the
kinase reaction buffer to the desired final concentrations.

¢ Kinase Reaction:

o Add the PI5P4K[ enzyme and PI(5)P substrate to the wells of the 384-well plate.
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[e]

Add the diluted Imanixil or vehicle (DMSO) to the respective wells.

o

Pre-incubate for 15-30 minutes at room temperature.

[¢]

Initiate the kinase reaction by adding a solution of ATP or GTP.

[¢]

Incubate for a defined period (e.g., 60 minutes) at 30°C.

o ADP Detection:

o Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at
room temperature.

o Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30-60 minutes at room temperature.

o Data Acquisition: Measure the luminescence using a plate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of Imanixil and
determine the ICso value by fitting the data to a dose-response curve.
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Caption: Workflow for PISP4KJ inhibition assay.

Conclusion

Imanixil is a valuable chemical probe for studying the biology of PISP4Kp. Its selectivity and
favorable in vivo properties make it a significant tool for researchers in the fields of signal
transduction, metabolism, and oncology. Further elucidation of its detailed physicochemical and
pharmacokinetic properties, along with the development of robust synthetic protocols, will

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1671735?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

facilitate its broader use in the scientific community and may pave the way for the design of
next-generation PISP4K[f3 inhibitors with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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